Cas no 836619-78-4 (1,3-BENZENEDIAMINE, 4-FLUORO-N3-PHENYL-)

836619-78-4 structure
Product name:1,3-BENZENEDIAMINE, 4-FLUORO-N3-PHENYL-
1,3-BENZENEDIAMINE, 4-FLUORO-N3-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-BENZENEDIAMINE, 4-FLUORO-N3-PHENYL-
- 836619-78-4
- DTXSID501288571
- 4-Fluoro-N3-phenyl-1,3-benzenediamine
- SCHEMBL1243800
-
- Inchi: InChI=1S/C12H11FN2/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2
- InChI Key: MROJVPKZHLIGEZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 202.09062652Da
- Monoisotopic Mass: 202.09062652Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.1Ų
- XLogP3: 2.9
1,3-BENZENEDIAMINE, 4-FLUORO-N3-PHENYL- Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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